molecular formula C12H15NO2 B2670014 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one CAS No. 2169311-46-8

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one

Cat. No.: B2670014
CAS No.: 2169311-46-8
M. Wt: 205.257
InChI Key: QERUDFXWHBRVKP-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one is a benzazepinone derivative characterized by a seven-membered azepinone ring fused to a benzene moiety. Key structural features include a methoxy group at the 7-position of the benzene ring and a methyl substituent at the 4-position of the azepinone core. Benzazepinones are of interest in medicinal chemistry due to their bioactivity, often modulated by substituent positioning and heteroatom variations .

Properties

IUPAC Name

7-methoxy-4-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-9-6-10(15-2)3-4-11(9)12(14)13-7-8/h3-4,6,8H,5,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERUDFXWHBRVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a substituted phenylacetic acid derivative, which undergoes cyclization in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions to study reaction mechanisms and the development of new synthetic methodologies. The compound's unique structure allows chemists to explore its reactivity under different conditions.

Biology

In biological research, this compound has been investigated for its potential interactions with various enzymes and receptors. Studies suggest that it may exhibit neuroprotective properties, making it a candidate for further exploration in treating neurological disorders. Its mechanism of action likely involves modulation of neurotransmitter systems, although detailed studies are still required to elucidate these pathways.

Medicine

The therapeutic potential of this compound is under investigation for applications in treating conditions such as anxiety and depression. Preliminary studies indicate that it may act as an agonist or antagonist at specific receptors involved in mood regulation. Ongoing research aims to determine its efficacy and safety profile in clinical settings.

Case Studies and Research Findings

Several studies have highlighted the compound's diverse applications:

  • Neuropharmacological Studies : Research has demonstrated that derivatives of benzazepine compounds can influence dopaminergic and serotonergic pathways in animal models. These findings support the hypothesis that this compound may have similar effects on mood regulation and cognitive function.
  • Synthesis of Related Compounds : The compound has been used as a precursor in the synthesis of other bioactive molecules. For instance, modifications to the benzazepine scaffold have resulted in compounds with enhanced affinity for specific biological targets.
  • Material Science Applications : Beyond biological applications, this compound has been explored for its use in developing new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(CAS: 54951-30-3)

  • Core Structure: Shares the benzazepinone backbone but differs in substituents. The target compound has a 4-methyl group, while this analog features a diisopropylaminoethyl group at position 1 .
  • Molecular Formula: C₁₉H₃₀N₂O₂ (MW: 318.45) vs. hypothetical C₁₂H₁₅NO₂ (MW: ~205.25 for the target).
  • Synthesis : A high-yield route is reported for this analog, suggesting that similar strategies (e.g., alkylation or acylation) could apply to the target compound .

Benzothiazepine Derivatives

4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (CAS: 1038410-88-6)

  • Core Structure: Benzothiazepine (sulfur-containing heterocycle) vs. benzazepinone (nitrogen/oxygen-containing).
  • Substituents : Shares a 7-methoxy group but includes a 4-propionyl-4-benzylpiperidine side chain.
  • Implications: The sulfur atom in benzothiazepines may increase metabolic stability compared to benzazepinones, though this could reduce solubility .

Benzodiazepine Derivatives

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

  • Core Structure : Benzodiazepin-2-one (two nitrogen atoms) vs. benzazepin-1-one (one nitrogen).
  • Substituents : Features a 2-chlorophenyl group and 7-nitro substituent, contrasting with the target’s 7-methoxy and 4-methyl groups.
  • Pharmacological Relevance : The nitro group in Methylclonazepam is associated with sedative effects, whereas methoxy groups (as in the target) may modulate receptor selectivity.

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Insights Reference
Target Compound Benzazepin-1-one 7-OCH₃, 4-CH₃ C₁₂H₁₅NO₂ ~205.25 Hypothetical -
54951-30-3 () Benzazepin-1-one 7-OCH₃, 1-(diisopropylaminoethyl) C₁₉H₃₀N₂O₂ 318.45 High-yield synthesis route
1038410-88-6 () Benzothiazepine 7-OCH₃, 4-propionyl-benzylpiperidine - - Sulfur enhances stability
Methylclonazepam () Benzodiazepin-2-one 2-Cl, 7-NO₂, 1-CH₃ C₁₆H₁₂ClN₃O₃ 329.74 High purity, sedative potential

Key Research Findings

Substituent Positioning: The 7-methoxy group is a common feature in bioactive heterocycles, influencing electronic properties and binding affinity. Its presence in benzazepinones (target) and benzothiazepines () suggests shared synthetic strategies .

Heteroatom Impact: Benzothiazepines (S) and benzodiazepines (N) exhibit distinct metabolic profiles compared to benzazepinones (N/O), highlighting the role of heteroatoms in drug design .

Synthetic Feasibility: The high-yield synthesis of the benzazepinone analog () supports the feasibility of optimizing routes for the target compound .

Biological Activity

7-Methoxy-4-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one is a compound belonging to the benzazepine class, characterized by a methoxy group at the 7th position and a methyl group at the 4th position on the benzazepine ring. This compound has garnered attention due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{2} with a molecular weight of approximately 191.226 g/mol. The structure can be represented as follows:

PropertyValue
CAS Number2169311-46-8
Molecular FormulaC₁₁H₁₃N₁O₂
Molecular Weight191.226 g/mol
LogP1.700
PSA38.330

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may function as an agonist or antagonist, influencing several biochemical pathways. Notably, it has shown potential in modulating cholinergic activity, which is crucial in neurological function and disorders.

Therapeutic Applications

Research into the therapeutic applications of this compound has highlighted its potential in treating neurological disorders. The following are key areas of interest:

  • Neuroprotective Effects : Studies suggest that compounds within the benzazepine class may exhibit neuroprotective properties by inhibiting neurotoxic agents and promoting neuronal survival.
  • Cholinesterase Inhibition : There is evidence that this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant inhibition of AChE activity in vitro, suggesting its potential as a therapeutic agent for cognitive enhancement in neurodegenerative conditions .
  • Animal Models : In vivo studies using animal models have shown that administration of this compound can lead to improved cognitive functions and reduced oxidative stress markers in the brain .
  • Synergistic Effects : Research also indicates that when combined with other neuroprotective agents, the efficacy of this compound may be enhanced, leading to better outcomes in managing symptoms associated with Alzheimer's disease .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagent/ConditionYieldReference
Acylation2,4-Dichlorobenzoyl chloride, K₂CO₃, DCM65%
CyclizationLiOH, THF/MeOH/H₂O, 0°C → RT72%

How can structural characterization be performed for this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze proton environments (e.g., methoxy singlet at ~3.8 ppm, methyl group near 1.2 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., exact mass 221.105 Da for C₁₂H₁₅NO₃) .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydrobenzazepine ring .

What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for aerosol prevention .
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
  • Disposal : Follow hazardous waste guidelines due to potential acute toxicity (Oral H302) .

Advanced Research Questions

How can computational methods aid in studying its receptor-binding mechanisms?

  • Molecular Docking : Simulate interactions with neurotransmitter receptors (e.g., GABAₐ or serotonin receptors) using software like AutoDock. The methoxy group may enhance binding affinity via hydrophobic interactions .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .

What strategies resolve contradictions in reported synthetic yields?

  • Byproduct Analysis : Identify impurities (e.g., uncyclized intermediates) via HPLC with relative retention times (RRT) compared to standards .
  • Reaction Monitoring : Use in-situ FTIR to track acyl intermediate formation and optimize reaction times .

Q. Table 2: Common Impurities and Mitigation

ImpurityRRTMitigation
Uncyclized intermediate1.8Increase LiOH concentration
Oxidation byproduct2.1Use inert atmosphere (N₂/Ar)

How to design assays for evaluating its pharmacological activity?

  • In Vitro : Test affinity for CNS targets (e.g., radioligand displacement assays on rat cortical membranes) .
  • In Vivo : Assess anxiolytic or anticonvulsant effects in rodent models, adjusting methoxy/methyl substituents to modulate bioavailability .

What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Use preparative HPLC with C18 columns to isolate the compound from structurally similar byproducts .
  • Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) for greener chemistry and easier recycling .

How does the methoxy group influence metabolic stability?

  • Metabolism Studies : Incubate with liver microsomes (human/rat) to identify demethylated metabolites via LC-MS/MS .
  • SAR Analysis : Compare with non-methoxy analogs to determine if the group enhances half-life .

Methodological Notes

  • References : Prioritize PubChem, peer-reviewed journals (e.g., Heterocycles), and safety data sheets (Indagoo) .

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